Methyl 6-(2,5-difluorophenoxy)-2-oxohexanoate
Description
The compound with the identifier “Methyl 6-(2,5-difluorophenoxy)-2-oxohexanoate” is a chemical substance that has garnered interest in various fields of scientific research. This compound is known for its unique chemical structure and properties, which make it valuable for a range of applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
methyl 6-(2,5-difluorophenoxy)-2-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2O4/c1-18-13(17)11(16)4-2-3-7-19-12-8-9(14)5-6-10(12)15/h5-6,8H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQGYPNMTHTLJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CCCCOC1=C(C=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(=O)CCCCOC1=C(C=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(2,5-difluorophenoxy)-2-oxohexanoate involves specific reaction conditions and reagents. The exact synthetic routes can vary, but typically involve multi-step processes that ensure the purity and stability of the final product. Detailed information on the synthetic routes and reaction conditions for Methyl 6-(2,5-difluorophenoxy)-2-oxohexanoate can be found in specialized chemical databases and research publications.
Industrial Production Methods
Industrial production of Methyl 6-(2,5-difluorophenoxy)-2-oxohexanoate requires scalable and cost-effective methods. These methods often involve optimizing the reaction conditions to maximize yield and minimize impurities. The industrial production processes are designed to meet regulatory standards and ensure the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(2,5-difluorophenoxy)-2-oxohexanoate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The common reagents and conditions used in the reactions of Methyl 6-(2,5-difluorophenoxy)-2-oxohexanoate include oxidizing agents, reducing agents, and catalysts. The specific conditions depend on the desired reaction and the nature of the compound.
Major Products
The major products formed from the reactions of Methyl 6-(2,5-difluorophenoxy)-2-oxohexanoate vary based on the type of reaction and the reagents used. These products are often analyzed using advanced analytical techniques to determine their structure and properties.
Scientific Research Applications
Methyl 6-(2,5-difluorophenoxy)-2-oxohexanoate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-(2,5-difluorophenoxy)-2-oxohexanoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 6-(2,5-difluorophenoxy)-2-oxohexanoate include those with comparable chemical structures and properties. These compounds can be identified using chemical databases and similarity searches .
Uniqueness
Methyl 6-(2,5-difluorophenoxy)-2-oxohexanoate is unique due to its specific chemical structure and the distinct properties it exhibits. This uniqueness makes it valuable for certain applications where other compounds may not be as effective.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
